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Compound of Interest

2-
Compound Name: (Difluoromethoxy)phenylacetonitril
e
Cat. No.: B1301631
\ v

For researchers, scientists, and professionals in drug development, precise analytical
characterization of novel compounds is paramount. This guide provides a comparative analysis
of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-
(Difluoromethoxy)phenylacetonitrile, a fluorinated aromatic nitrile of interest in medicinal
chemistry and materials science. Due to the limited availability of experimental spectra for this
specific compound, this guide presents a combination of predicted data for 2-
(Difluoromethoxy)phenylacetonitrile and experimental data for the closely related, well-
characterized compound, 2-phenylacetonitrile. This comparative approach offers valuable
insights into the influence of the difluoromethoxy substituent on the spectroscopic properties.

'H and **C NMR Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the
structure of organic molecules. The introduction of the electron-withdrawing difluoromethoxy
group at the ortho position of the phenyl ring in 2-phenylacetonitrile is expected to induce
significant changes in the chemical shifts of the aromatic protons and carbons.

Below is a comparison of the predicted *H and 13C NMR data for 2-
(Difluoromethoxy)phenylacetonitrile and the experimental data for 2-phenylacetonitrile.
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Table 1: *H NMR Spectral Data Comparison

Predicted/Exp

. Coupling
Proton erimental o
Compound . . . Multiplicity Constant (J)
Assignment Chemical Shift [Hz]
z
(5) [ppm]
2-
(Difluoromethoxy
" H3 7.35-7.45 m -
)phenylacetonitril
e
(Predicted) H4 7.15-7.25 m -
H5 7.35-7.45 m -
H6 7.25-7.35 m -
CH2 3.90 s -
OCHF2 6.60 t 73.0 (3JHF)
2-
Phenylacetonitril _
) Aromatic (CeHs) ~7.35-7.25 m -
e (Experimental)
[1]
Methylene (-
Y ( 3.71 S -
CHz2-)
Table 2: 3C NMR Spectral Data Comparison
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Predicted/Experimental

Compound Carbon Assignment . .
Chemical Shift (8) [ppm]

2-

(Difluoromethoxy)phenylaceton C1 128.0

itrile

(Predicted) Cc2 148.0 (d, JCF = 3 Hz)

C3 122.0

C4 130.0

C5 125.0

C6 129.0

CH2 23.0

CN 117.0

OCHF2 114.0 (t, JCF = 250 Hz)

2-Phenylacetonitrile )

(Experimental)[1] C1 (ipso) 1310

C2/C6 (ortho) ~128.5

C3/C5 (meta) ~127.5

C4 (para) ~129.0

CH2 ~23.5

CN ~118.0

Mass Spectrometry Data Comparison

Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a compound, aiding in its identification and structural confirmation. The molecular

weight of 2-(Difluoromethoxy)phenylacetonitrile is 183.16 g/mol , while that of 2-

phenylacetonitrile is 117.15 g/mol .
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Table 3: Mass Spectrometry Data Comparison

Key Fragment lons [m/z]

Compound Molecular lon (M*) [m/z]

(Proposed Structure)
2- 132 ([M - OCHF2]%), 116 (M -
(Difluoromethoxy)phenylaceton 183 OCHFz - Q]*), 102 ([C7HaN]*),
itrile 89 ([C7Hs]*), 51 ([CHF2]*)

116 ([M - H]*¥), 91 ([C7H7]*,
2-Phenylacetonitrile 117 tropylium ion), 90 ([C7He]*), 65

([CsHs])

Experimental Protocols

Standard protocols for acquiring high-quality NMR and mass spectrometry data for small
organic molecules are outlined below.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds, or Acetone-des) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical
shift referencing (& = 0.0 ppm).

e 1H NMR Spectroscopy Acquisition Parameters:
o Spectrometer Frequency: 400-600 MHz
o Pulse Angle: 30-45 degrees
o Acquisition Time: 2-4 seconds
o Relaxation Delay: 1-5 seconds
o Number of Scans: 16-64, depending on the sample concentration.

o Spectral Width: 0-12 ppm
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e 13C NMR Spectroscopy Acquisition Parameters:
o Spectrometer Frequency: 100-150 MHz
o Pulse Angle: 30-45 degrees
o Acquisition Time: 1-2 seconds
o Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons)
o Number of Scans: 1024 or more, due to the lower natural abundance of the 13C isotope.

o Spectral Width: 0-220 ppm

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct
insertion probe or through a gas chromatograph (GC-MS).

« lonization: The sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV) to induce ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: An electron multiplier or other detector measures the abundance of each ion,
generating a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of 2-
(Difluoromethoxy)phenylacetonitrile using NMR and mass spectrometry.
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Data Processing & Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1301631?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301631?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1602554
https://www.benchchem.com/product/b1301631#nmr-and-mass-spectrometry-data-for-2-difluoromethoxy-phenylacetonitrile-characterization
https://www.benchchem.com/product/b1301631#nmr-and-mass-spectrometry-data-for-2-difluoromethoxy-phenylacetonitrile-characterization
https://www.benchchem.com/product/b1301631#nmr-and-mass-spectrometry-data-for-2-difluoromethoxy-phenylacetonitrile-characterization
https://www.benchchem.com/product/b1301631#nmr-and-mass-spectrometry-data-for-2-difluoromethoxy-phenylacetonitrile-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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